3,3,7,8-tetramethyl-11-(5-nitrothiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
3,3,7,8-tetramethyl-11-(5-nitrothiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes multiple methyl groups, a nitrothiophene moiety, and a dibenzo diazepinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7,8-tetramethyl-11-(5-nitrothiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dibenzo diazepinone core, introduction of the nitrothiophene group, and methylation at specific positions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3,3,7,8-tetramethyl-11-(5-nitrothiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce new functional groups at various positions on the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may offer advantages over existing compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3,7,8-tetramethyl-11-(5-nitrothiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The nitrothiophene group may play a role in its biological activity, potentially interacting with enzymes or receptors in the body. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
7-((5-Nitrothiophen-2-yl)methoxy)-3H-phenoxazin-3-one: A compound with a similar nitrothiophene group, used as a spectroscopic probe.
Tetramethyl acetyloctahydronaphthalenes: Compounds with a similar tetramethyl structure, used in fragrances.
Uniqueness
3,3,7,8-tetramethyl-11-(5-nitrothiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its combination of a dibenzo diazepinone core with a nitrothiophene group and multiple methyl groups. This unique structure may confer specific properties and activities that are not present in similar compounds.
Properties
Molecular Formula |
C21H23N3O3S |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2,3,9,9-tetramethyl-6-(5-nitrothiophen-2-yl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C21H23N3O3S/c1-11-7-13-14(8-12(11)2)23-20(17-5-6-18(28-17)24(26)27)19-15(22-13)9-21(3,4)10-16(19)25/h5-8,20,22-23H,9-10H2,1-4H3 |
InChI Key |
YQUXWNJXUAXPHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC=C(S4)[N+](=O)[O-])C(=O)CC(C3)(C)C |
Origin of Product |
United States |
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